- Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187
Cas no 96551-21-2 (tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate)
96551-21-2 structure
Product Name:tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
CAS番号:96551-21-2
MF:C14H16BrNO2
メガワット:310.186343193054
MDL:MFCD05864361
CID:803445
PubChem ID:582475
Update Time:2025-11-02
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- t-Butyl-3-bromomethylindole-1-carboxylate
- 1H-Indole-1-carboxylicacid, 3-(bromomethyl)-, 1,1-dimethylethyl ester
- 3-BROMOMETHYL-1-TERT-BUTOXYCARBONYLINDOLE
- tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
- tert-butyl 3-(bromomethyl)indole-1-carboxylate
- tert-Butyl 3-bromomethylindole-1-carboxylate
- 1-(tert-butoxycarbonyl)-3-(bromomethyl)indole
- 1-(tert-butyloxycarbonyl)-3-(bromomethyl)indole
- 3-(bromomethyl)-1-(tert-butyloxycarbonyl)indole
- tert-Butyl 3-Bromomethyl-indole-1-carboxylate
- 1,1-Dimethylethyl 3-(bromomethyl)-1H-indole-1-carboxylate (ACI)
- 1-(tert-Butoxycarbonyl)-3-(bromomethyl)-1H-indole
- 2-Methylpropan-2-yl 3-(bromomethyl)-1H-indole-1-carboxylate
- 3-(Bromomethyl)-1-(tert-butoxycarbonyl)indole
- 3-(Bromomethyl)indole-1-carboxylic acid tert-butyl ester
- N-Boc-3-(bromomethyl)-1H-indole
- 1-Boc-3-(bromomethyl)-1H-indole
- 3-bromomethyl-indole-1-carboxylic acid tert-butyl ester
- F2199-0313
- N-t-butoxycarbonyl-3-bromomethylindole
- MFCD05864361
- DB-007889
- tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate #
- AB1284
- DTXSID10342504
- 96551-21-2
- SY122157
- tert-Butyl3-(bromomethyl)-1H-indole-1-carboxylate
- 3-Bromomethyl-N-tert-butoxycarbonyl indole
- EN300-265842
- AS-44552
- AKOS005146379
- SCHEMBL1483546
- N-boc-3-indolylmethyl bromide
- t-butyl 3-(bromomethyl)-indole-1-carboxylate
- 1-Boc-3-(bromomethyl)indole
- 1H-Indole-1-carboxylic acid, 3-(bromomethyl)-, 1,1-dimethylethyl ester
- BCP26638
- tert-Butyl3-Bromomethylindole-1-carboxylate
- 3-Bromomethyl-indole-1-carboxylic acid, t-butyl ester
- TERT-BUTYL-3-BROMOMETHYLINDOLE-1-CARBOXYLATE
- tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
-
- MDL: MFCD05864361
- インチ: 1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3
- InChIKey: NRFDZZBPGMUOQD-UHFFFAOYSA-N
- ほほえんだ: O=C(N1C2C(=CC=CC=2)C(CBr)=C1)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 309.03600
- どういたいしつりょう: 309.036
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31.2A^2
- 疎水性パラメータ計算基準値(XlogP): 3.8
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 106 °C
- ふってん: 391.1±34.0 °C at 760 mmHg
- フラッシュポイント: 190.3±25.7 °C
- 屈折率: 1.569
- PSA: 31.23000
- LogP: 4.31940
- じょうきあつ: 0.0±0.9 mmHg at 25°C
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315 (100%) H319 (100%) H335 (100%)
- 警告文: P 264治療後は徹底的に清潔に+P 280防護手袋をはめる/防護服を着る/ゴーグルをはめる/防護マスクをはめる+P 305もしそれが目に入ったら+P 351水で数分丁寧に洗い流す+P 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+P 337目の刺激が続くなら+P 313医療アドバイス/ケアを求めるなら
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- リスク用語:R36/37/38
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関コード:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B857052-1g |
tert-Butyl 3-bromomethyl-indole-1-carboxylate |
96551-21-2 | 95% | 1g |
1,758.00 | 2021-05-17 | |
| Matrix Scientific | 132656-10g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate, 97% |
96551-21-2 | 97% | 10g |
$2880.00 | 2023-09-09 | |
| Matrix Scientific | 132656-25g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate, 97% |
96551-21-2 | 97% | 25g |
$5760.00 | 2023-09-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IN332-200mg |
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 200mg |
135.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IN332-1g |
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 1g |
440.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52220-5g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 5g |
¥1291.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52220-1g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 1g |
¥337.0 | 2024-07-18 | |
| Alichem | A199009299-5g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 5g |
$280.13 | 2023-08-31 | |
| Alichem | A199009299-10g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 10g |
$456.29 | 2023-08-31 | |
| Fluorochem | 022028-1g |
tert-Butyl 3-bromomethyl-indole-1-carboxylate |
96551-21-2 | 95% | 1g |
£71.00 | 2022-03-01 |
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Phosphorus tribromide Solvents: 1,2-Dimethoxyethane ; 10 min, 0 °C; 6 h, 0 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride
リファレンス
- Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides, Journal of Organic Chemistry, 1997, 62(21), 7447-7456
合成方法 3
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , Bromine Solvents: Cyclohexane ; 15 min, rt
1.2 overnight, rt
1.2 overnight, rt
リファレンス
- A Modular Formal Total Synthesis of (±)-Cycloclavine, Journal of Organic Chemistry, 2016, 81(4), 1723-1730
合成方法 4
はんのうじょうけん
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1 h, rt
リファレンス
- Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1, Chemistry - A European Journal, 2017, 23(40), 9577-9584
合成方法 5
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , Bromine Solvents: Carbon tetrachloride ; 0 °C; 20 min, 0 °C
1.2 Solvents: Carbon tetrachloride ; 10 min, 0 °C; 1 h, rt
1.2 Solvents: Carbon tetrachloride ; 10 min, 0 °C; 1 h, rt
リファレンス
- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
リファレンス
- Optimization of 3-(1H-Indazol-3-ylmethyl)-1,5-benzodiazepines as Potent, Orally Active CCK-A Agonists, Journal of Medicinal Chemistry, 1997, 40(17), 2706-2725
合成方法 7
はんのうじょうけん
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride
リファレンス
- Diastereoselective Alkylation of Bi- and Tricyclic Lactimethers as a Pathway to Biologically Relevant Diketopiperazines, 2006, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
リファレンス
- Palladium-catalyzed silylation reaction between benzylic halides and silylboronate, Chemical Communications (Cambridge, 2016, 52(32), 5609-5612
合成方法 9
はんのうじょうけん
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ; -40 °C; -40 °C → -10 °C; 25 h, -10 °C
1.2 Solvents: Diethyl ether , Water ; cooled
1.2 Solvents: Diethyl ether , Water ; cooled
リファレンス
- Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylation, Synlett, 2009, (4), 653-657
合成方法 10
はんのうじょうけん
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride ; reflux
リファレンス
- Biological Activity of the Tryprostatins and Their Diastereomers on Human Carcinoma Cell Lines, Journal of Medicinal Chemistry, 2002, 45(8), 1559-1562
合成方法 11
はんのうじょうけん
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane
リファレンス
- Concise synthesis of (2R,4R)-monatin, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247
合成方法 12
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
リファレンス
- A concise synthesis of optically active 2-bromotryptophan amino acids present in konbamide and jaspamide via a regiospecific bromination procedure, Tetrahedron Letters, 1995, 36(50), 9133-6
合成方法 13
はんのうじょうけん
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 36 h, rt
リファレンス
- Preparation of arylpiperidinones for treatment of inflammation, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Azobisisobutyronitrile Solvents: Carbon tetrachloride
リファレンス
- Total synthesis of Mansouramycine A-E from streptomyces sp. and rhodium catalyzed 1,2-additions to cyclic enones, 2009, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide , Triphenylphosphine Solvents: Dichloromethane
リファレンス
- An improved synthesis of 1-(tert-butyloxycarbonyl)-3-(bromomethyl)indole, Organic Preparations and Procedures International, 1993, 25(2), 249-51
合成方法 16
はんのうじょうけん
リファレンス
- Studies of the synthesis of L-[6'- or 7'-13C]tryptophan, 13C Igaku, 2006, 16, 20-21
合成方法 17
はんのうじょうけん
1.1 Reagents: Triethylamine , Triphenylphosphine , Bromine Solvents: Carbon tetrachloride
リファレンス
- Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatin, Synthetic Communications, 2000, 30(12), 2143-2159
合成方法 18
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , Bromine Solvents: Carbon tetrachloride
リファレンス
- Asymmetric synthesis via heterocyclic intermediates, XXIV. Enantioselective synthesis of (R)-α-methyltryptophan methyl ester and D-tryptophan methyl ester by the bislactim ether route, Liebigs Annalen der Chemie, 1985, (2), 413-17
合成方法 19
はんのうじょうけん
リファレンス
- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, United States, , ,
合成方法 20
はんのうじょうけん
リファレンス
- Total synthesis of tryprostatin A and B as well as their enantiomers, Tetrahedron Letters, 1998, 39(39), 7009-7012
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
- Skatole
- N-Bromosuccinimide
- tert-Butyl 3-Methyl-1H-indole-1-carboxylate
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Preparation Products
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:96551-21-2)tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
注文番号:A15941
在庫ステータス:in Stock
はかる:25g/10g/5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:04
価格 ($):538.0/269.0/224.0
Email:sales@amadischem.com
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate 関連文献
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
96551-21-2 (tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate) 関連製品
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推奨される供給者
Amadis Chemical Company Limited
(CAS:96551-21-2)tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
清らかである:99%/99%/99%
はかる:25g/10g/5g
価格 ($):538.0/269.0/224.0